1,2-Dipalmitoyl-3-succinylglycerol

Übersicht

Beschreibung

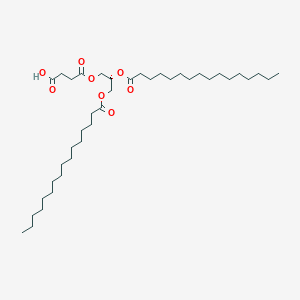

1,2-Dipalmitoyl-3-succinylglycerol is a synthetic lipid compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is characterized by the presence of two palmitoyl (hexadecanoyl) groups attached to the glycerol backbone and a succinyl group at the third position. This compound is known for its unique properties and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through the esterification of glycerol with palmitic acid, followed by the reaction with succinic anhydride. The typical synthetic route involves the following steps:

Esterification: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dipalmitoylglycerol.

Succinylation: The resulting 1,2-dipalmitoylglycerol is then reacted with succinic anhydride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the succinyl group to a hydroxyl group.

Substitution: The succinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted succinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Model Membrane Systems

DPSG is widely utilized as a model membrane system in biophysical studies. Its ability to form lipid bilayers and vesicles makes it an ideal candidate for mimicking biological membranes. Researchers employ DPSG to study membrane dynamics, protein interactions, and the effects of various compounds on membrane integrity.

Case Study: Membrane Protein Interaction

A study investigated the interaction of membrane proteins with DPSG-based lipid bilayers. The results indicated that DPSG facilitated the incorporation of proteins into the bilayer, allowing for detailed analysis of protein behavior in a membrane-like environment .

Drug Delivery Vehicles

DPSG's surface-active properties enable it to form stable vesicles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic positions DPSG as a promising candidate for drug delivery systems, particularly in targeting specific tissues or cells.

Case Study: Targeted Drug Delivery

In a study focused on ischemic stroke therapy, DPSG was incorporated into liposomal nanocarriers designed for selective drug delivery to ischemic brain tissue. The findings demonstrated that DPSG-modified liposomes significantly improved drug retention in target areas while minimizing systemic exposure .

Biochemical Research Applications

DPSG has been employed in various biochemical research applications due to its ability to stabilize enzyme activity and facilitate biochemical reactions.

Case Study: Enzyme Stabilization

Research showed that DPSG could stabilize certain enzymes during biochemical assays, enhancing their activity under varying conditions. This stabilization is attributed to the unique structure of DPSG, which provides an optimal environment for enzyme function .

Formulation in Nanotechnology

The integration of DPSG in nanotechnology has opened new avenues for developing advanced materials with specific functionalities.

Data Table: Comparison of Lipid-Based Nanocarriers

| Lipid Type | Encapsulation Efficiency | Stability | Targeting Ability |

|---|---|---|---|

| 1,2-Dipalmitoyl-3-succinylglycerol (DPSG) | High | Excellent | Selective |

| 1,2-Dioleoyl-3-succinylglycerol | Moderate | Good | Limited |

| Cationic Lipids | Low | Variable | High |

This table illustrates how DPSG outperforms other lipid types in terms of encapsulation efficiency and stability, making it a preferred choice for nanocarrier formulations .

Structural Studies in Crystallization

DPSG is also utilized in structural biology for crystallization studies of membrane proteins. Its ability to form lipid cubic phases allows researchers to grow high-quality crystals necessary for X-ray crystallography.

Case Study: Crystallization of Ethylene Receptors

A study reported successful crystallization of plant ethylene receptors using DPSG as part of the lipid matrix. The use of DPSG facilitated the formation of well-ordered crystals suitable for structural analysis, providing insights into receptor function .

Wirkmechanismus

The mechanism of action of 1,2-dipalmitoyl-3-succinylglycerol involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the delivery of encapsulated drugs. The succinyl group provides pH-sensitive properties, allowing for controlled release of the drug in response to changes in pH.

Vergleich Mit ähnlichen Verbindungen

1,2-Dipalmitoyl-3-succinylglycerol can be compared with other similar compounds such as:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid used in the formation of lipid bilayers.

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with applications in liposome preparation.

1,2-Dioleoyl-sn-glycero-3-phosphocholine: A lipid with unsaturated fatty acid chains, used in membrane studies.

The uniqueness of this compound lies in its succinyl group, which imparts pH-sensitive properties, making it suitable for applications requiring controlled release mechanisms.

Biologische Aktivität

1,2-Dipalmitoyl-3-succinylglycerol (DPSG) is a synthetic lipid that has been studied extensively for its unique biological properties and potential applications in drug delivery systems. This article reviews the compound's biological activity, focusing on its mechanisms of action, synthesis, and applications in biomedical research.

Chemical Structure and Properties

This compound is characterized by its amphipathic nature due to the presence of two palmitic acid chains at positions 1 and 2 and a succinyl group at position 3 of the glycerol backbone. Its molecular formula is , with a molecular weight of approximately 668.98 g/mol. This structural configuration allows DPSG to form stable lipid bilayers and vesicles, which are crucial for various biochemical applications, particularly in drug delivery systems.

DPSG exhibits several biological activities primarily related to its ability to interact with biological membranes. Key mechanisms include:

- Lipid Bilayer Formation : DPSG can spontaneously form lipid bilayers in aqueous environments, which is essential for creating liposomes used in drug delivery.

- Surface Activity : The compound's surface-active properties facilitate the formation of unilamellar vesicles, enhancing the encapsulation and delivery of hydrophobic drugs.

- Selectivity for Ischemic Tissue : Research indicates that DPSG can be utilized to selectively deliver drugs to ischemic brain tissue by exploiting the altered metabolism in such regions, which may lower pH levels and enhance drug release .

Drug Delivery Systems

DPSG has shown promise as a carrier for pharmaceuticals, particularly in targeting specific tissues such as the ischemic brain during stroke. Its ability to form stable vesicles allows it to encapsulate various drugs, protecting them from degradation and improving their bioavailability .

Table 1: Comparison of DPSG with Other Lipid Carriers

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound (DPSG) | Amphipathic; forms stable bilayers | Targeted drug delivery; liposomal formulations |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Phospholipid; highly versatile | General drug delivery; membrane studies |

| 1,2-Diacyl-sn-glycerol | Less specific functionality | General lipid studies |

Case Studies

Several studies have highlighted the efficacy of DPSG in various therapeutic contexts:

- Ischemic Stroke Treatment : A study demonstrated that liposomal formulations containing DPSG effectively targeted ischemic brain tissue, enhancing drug delivery while minimizing systemic exposure .

- Cholesterol-Lowering Effects : Analogues of DPSG have been evaluated for their ability to lower plasma cholesterol levels in animal models, suggesting potential applications in hyperlipidemia treatment.

- Nanocarrier Development : Research into modifying DPSG-based liposomes has shown improved penetration through biological membranes and enhanced targeting capabilities for therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including esterification and acylation reactions. The general method includes:

- Esterification : Reacting palmitic acid with glycerol under acidic conditions.

- Acylation : Introducing the succinyl group at the 3-position through acylation reactions.

These synthetic pathways are crucial for producing high-purity DPSG suitable for biological applications.

Eigenschaften

IUPAC Name |

4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNENAKXIVCYCIZ-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148366 | |

| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-13-9 | |

| Record name | 1,2-Dipalmitoyl-sn-glycerol-3-succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108032-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108032139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-3-succinylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.